2-(Methylthio(prop-2-ynylamino)methylene)indane-1,3-dione is a complex organic compound characterized by its unique structural features and potential applications in various scientific fields. With a molecular formula of and a molecular weight of approximately 257.314 g/mol, this compound includes an indane-1,3-dione framework modified with a methylthio and prop-2-ynylamino group. The compound's synthesis and properties have garnered interest due to its potential utility in medicinal chemistry and materials science.
The compound is classified under the category of indane derivatives, which are known for their diverse biological activities and applications in pharmaceuticals. The specific structure of 2-(Methylthio(prop-2-ynylamino)methylene)indane-1,3-dione suggests it may exhibit unique reactivity patterns due to the presence of both sulfur and nitrogen functionalities.
The synthesis of 2-(Methylthio(prop-2-ynylamino)methylene)indane-1,3-dione can be approached through various organic reactions. One possible method involves the condensation reaction between indane-1,3-dione and an appropriate methylthio-substituted propargylamine under controlled conditions.
The molecular structure of 2-(Methylthio(prop-2-ynylamino)methylene)indane-1,3-dione features:
The structural representation can be denoted using the SMILES notation: C#CC(N)S(C)C(=O)C1=CC=C(C=C1)C(=O)
. This notation encapsulates the compound's connectivity and functional groups.
The compound is anticipated to participate in various chemical reactions typical for indane derivatives:
The reactivity of 2-(Methylthio(prop-2-ynylamino)methylene)indane-1,3-dione can be influenced by factors such as solvent choice, temperature, and the presence of catalysts.
The mechanism of action for this compound largely depends on its interactions with biological targets or its participation in chemical transformations:
Research on similar compounds has shown that modifications at the indane core can significantly alter biological activity and reactivity profiles.
The potential applications for 2-(Methylthio(prop-2-ynylamino)methylene)indane-1,3-dione include:
CAS No.: 109403-64-7
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1